![molecular formula C15H22N2O2 B2976412 Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate CAS No. 2375247-74-6](/img/structure/B2976412.png)
Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate
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Overview
Description
Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
Mechanism of Action
Target of Action
The tert-butyl group and the phenyl group are both common in many bioactive compounds, suggesting a potential for diverse interactions .
Biochemical Pathways
The tert-butyl group is known to be involved in various chemical transformations, biosynthetic and biodegradation pathways . The exact pathways affected by this compound would depend on its specific targets.
Pharmacokinetics
The presence of the tert-butyl group could potentially influence these properties, as it is known to affect the lipophilicity and stability of compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. The tert-butyl group is known for its unique reactivity pattern, which could be influenced by these factors .
Advantages and Limitations for Lab Experiments
One of the main advantages of tert-butyl (Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate is its potent antiproliferative activity against various cancer cell lines. However, the compound has limited solubility in water, which may limit its application in in vivo studies. It also exhibits cytotoxicity towards normal cells at high concentrations, which may limit its therapeutic potential.
Future Directions
There are several future directions for the study of tert-butyl (Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate. One potential direction is the development of novel analogs with improved solubility and selectivity towards cancer cells. Another direction is the investigation of the compound's potential application in combination therapy with other anticancer agents. Additionally, the compound's anti-inflammatory and analgesic effects warrant further investigation for the treatment of chronic pain and inflammatory diseases.
Synthesis Methods
Tert-butyl (Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate can be synthesized through a multi-step process involving the reaction of tert-butyl 2-bromoacetate with (S)-phenylalanine followed by reduction with lithium aluminum hydride and subsequent reaction with tert-butyl azidoacetate. The final product is obtained after hydrogenation and acid hydrolysis.
Scientific Research Applications
Tert-butyl (Tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate has been extensively studied for its potential application in medicinal chemistry. It has been shown to possess potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. The compound also exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
properties
IUPAC Name |
tert-butyl (2S,3S)-2-(aminomethyl)-3-phenylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12(13(17)9-16)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZPFEZSDQHYFJ-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1CN)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H]1CN)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 145867507 |
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